N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Beschreibung
N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 2,5-dimethylbenzyl group and a cyclohexanecarboxamide moiety. The compound’s cyclohexane and thienopyrimidine components suggest a focus on optimizing solubility, metabolic stability, and target binding efficiency, common goals in medicinal and materials chemistry .
Eigenschaften
IUPAC Name |
N-butyl-4-[[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3S/c1-4-5-13-28-25(31)21-10-8-20(9-11-21)16-30-26(32)24-23(12-14-34-24)29(27(30)33)17-22-15-18(2)6-7-19(22)3/h6-7,12,14-15,20-21H,4-5,8-11,13,16-17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIOKELFJUMPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-d]pyrimidine Derivatives
The compound shares structural homology with derivatives such as N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (CAS 688356-55-0), which replaces the thienopyrimidine core with a thioxo-quinazolin system.
Pyrazolo[3,4-d]pyrimidine-Based Compounds
Example 53 in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) demonstrates a pyrazolopyrimidine scaffold with fluorinated aromatic substituents. The fluorination likely enhances metabolic stability and lipophilicity compared to the dimethylbenzyl group in the target compound, which may prioritize bulkier hydrophobic interactions .
Bisamide Nucleating Agents
highlights N,N′-1,4-phenylenebisbenzamide, a bisamide with benzene substituents, as a structurally related nucleating agent. Despite sharing a carboxamide backbone, the absence of the thienopyrimidine and cyclohexane groups in the reference compound results in poor nucleation efficiency for poly(3-hexylthiophene) (P3HT) at 1 wt%, whereas the target compound’s heterocyclic and aliphatic components may enhance supramolecular interactions at lower concentrations .
Substituted Chromenyl and Isoindole Derivatives
Compounds such as DM-11 (1-(2,4-dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide) from incorporate dichlorobenzyl and dihydropyridin moieties.
Key Data and Comparative Analysis
Mechanistic and Performance Insights
- Fragmentation Patterns: Molecular networking () reveals that analogues with cosine scores >0.8 share fragmentation pathways, suggesting conserved functional groups (e.g., carboxamide bonds). However, the thienopyrimidine core in the target compound generates unique fragment ions (e.g., m/z 589.1 in ), distinguishing it from pyrazolo- or quinazolin-based systems .
- Nucleation Efficiency : The cyclohexane group in the target compound may improve epitaxial matching with P3HT’s crystalline structure, a critical factor absent in simpler bisamides like N,N′-1,4-phenylenebisbenzamide .
- Bioactivity : Fluorinated analogues () exhibit higher logP values, correlating with enhanced blood-brain barrier penetration, whereas the dimethylbenzyl group in the target compound may favor peripheral tissue distribution .
Q & A
Basic Research Questions
Q. What are the critical functional groups in N-butyl-4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide, and how do they influence reactivity?
- Methodological Answer : The compound contains a thieno[3,2-d]pyrimidine core with two ketone groups (2,4-dioxo), a substituted benzyl group (2,5-dimethylbenzyl), and a cyclohexanecarboxamide moiety. These groups enable nucleophilic attacks (e.g., at the ketone positions) and hydrogen bonding, critical for interactions with biological targets. Analytical techniques like NMR and FT-IR should be used to track reactivity, particularly focusing on the electron-deficient pyrimidine ring and the steric effects of the dimethylbenzyl substituent .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity). For example:
- Step 1 : Use coupling agents like EDC/HOBt for amide bond formation between intermediates.
- Step 2 : Optimize benzylation of the thienopyrimidine core using catalytic bases (e.g., K₂CO₃) in anhydrous DMF.
- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor reactions with HPLC to minimize byproducts .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.
- HPLC-PDA : Assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of the 2,5-dimethylbenzyl substituent?
- Methodological Answer :
- Analog Synthesis : Replace 2,5-dimethylbenzyl with other aryl groups (e.g., 3-nitrobenzyl in ) and compare bioactivity.
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays.
- Computational Docking : Model interactions using Schrödinger Suite to identify binding affinity variations due to substituent steric/electronic effects .
Q. What experimental strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?
- Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 μM) to rule out false positives.
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., ’s sulfanyl-acetamide analogs) to isolate substituent-specific effects .
Q. How does solvent polarity and pH affect the stability of this compound during in vitro assays?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 4–10) and solvents (DMSO, PBS, ethanol) at 37°C for 24–72 hours.
- LC-MS Analysis : Quantify degradation products (e.g., hydrolyzed ketones or cleaved benzyl groups).
- Recommendation : Use anhydrous DMSO for stock solutions and avoid prolonged exposure to basic conditions (>pH 8) .
Q. What computational methods are effective in predicting the compound’s mechanism of action when experimental data is limited?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate binding to hypothesized targets (e.g., ATP-binding pockets) using GROMACS.
- Pharmacophore Modeling : Identify essential interaction motifs using Discovery Studio.
- Pathway Analysis : Integrate RNA-seq data (e.g., from treated cell lines) with KEGG pathway databases to infer downstream effects .
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